N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound features a 1,6-dihydropyridine core substituted at position 1 with a (3-fluorophenyl)methyl group and at position 3 with a carboxamide moiety linked to a 4-bromo-2-fluorophenyl ring.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-14-5-6-17(16(22)9-14)23-19(26)13-4-7-18(25)24(11-13)10-12-2-1-3-15(21)8-12/h1-9,11H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSRQPPJANROET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-bromo-2-fluoroaniline derivative, followed by its reaction with other reagents to form the desired product. Common reagents used in the synthesis include bromine, fluorine, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product, often involving advanced techniques such as chromatography and spectroscopy for purification and analysis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Data Table
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 398.24 g/mol. Its structure includes a dihydropyridine core substituted with bromine and fluorine atoms, which may influence its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid production .
Anticancer Properties
In addition to antimicrobial effects, the compound has shown promise in cancer research. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This suggests potential applications in chemotherapy regimens .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, with an observed MIC value of 0.5 μg/mL against S. aureus and 1 μg/mL against E. coli.
- Cancer Cell Line Study : Another investigation focused on its effects on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (10 μM to 100 μM), resulting in a notable reduction in cell proliferation by up to 70% at the highest concentration after 48 hours of treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
- Interaction with DNA : Some studies suggest that it may intercalate into DNA strands, disrupting replication and transcription processes.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 1 | Cell wall synthesis inhibition |
| Anticancer | MCF-7 (breast cancer) | IC50: 50 μM | Apoptosis via ROS generation |
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves sequential coupling reactions, halogenation, and carboxamide formation. Key steps include:
- Bromo-fluorophenyl precursor preparation : Use 4-bromo-2-fluoroaniline as a starting material, with bromine/acetic acid under controlled temperature (0–5°C) to avoid over-halogenation .
- Pyridine ring formation : Employ a Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst in toluene at 110°C for 12 hours to couple the fluorobenzyl group .
- Carboxamide closure : React with 3-fluorobenzyl chloride in DMF using K₂CO₃ as a base (70°C, 6 hours).
Optimization Strategies : - Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Use column chromatography (silica gel, hexane/EtOAc gradient) for purification.
- Adjust solvent polarity (e.g., THF vs. DMF) to minimize side reactions .
Basic: What analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve the dihydropyridine ring conformation and halogen positioning .
- NMR spectroscopy : ¹⁹F NMR is critical to confirm fluorine substitution patterns (δ ~ -110 ppm for aromatic F). ¹H-¹³C HMQC can clarify coupling between the pyridine ring and fluorophenyl groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₄BrF₂N₂O₂) with <2 ppm error .
Basic: How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- LogP measurement : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with a calibration curve of standard compounds. The fluorophenyl groups increase lipophilicity (predicted logP ~3.5) .
- Solubility profiling : Conduct shake-flask assays in PBS (pH 7.4) and DMSO. Expect low aqueous solubility (<10 µM) due to aromatic bromine and fluorine substituents .
Advanced: What experimental strategies are recommended to resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assay) to distinguish direct target effects from off-target toxicity .
- Crystallographic analysis : Resolve binding modes using co-crystallization with target proteins (e.g., kinases) to validate hypothesized interactions .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Advanced: How can computational modeling enhance understanding of this compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). Focus on halogen bonding between bromine and kinase hinge regions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the dihydropyridine ring in aqueous vs. lipid environments .
- QSAR modeling : Train models on fluorophenyl-substituted analogs to predict bioactivity cliffs .
Basic: What protocols validate the compound’s stability under experimental storage conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor via HPLC for degradation peaks (e.g., dehalogenation or oxidation) .
- Long-term stability : Store at -20°C in argon-purged vials; assess monthly for 6 months. Use ¹H NMR to detect structural changes .
Advanced: How can isotope labeling (e.g., ¹⁸F, ²H) aid pharmacokinetic studies?
Methodological Answer:
- Radiosynthesis : Incorporate ¹⁸F via nucleophilic substitution (K¹⁸F/kryptofix) for PET imaging. Optimize reaction time (<30 min) to maximize radiochemical yield (>15%) .
- Deuterated analogs : Synthesize -CD₃ derivatives for LC-MS tracking of metabolite pathways in rodent plasma .
Advanced: What methodologies elucidate the compound’s interactions with cytochrome P450 enzymes?
Methodological Answer:
- CYP inhibition assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes. IC₅₀ values <1 µM suggest high metabolic liability .
- Surface plasmon resonance (SPR) : Immobilize CYP3A4 on a sensor chip to measure binding kinetics (ka/kd) .
Basic: How should researchers troubleshoot low yields in the final carboxamide coupling step?
Methodological Answer:
- Activating agents : Switch from HATU to EDCI/HOBt to reduce racemization.
- Solvent optimization : Replace DCM with DMF to enhance carboxylate activation .
- Temperature control : Maintain 0°C during coupling to minimize side reactions .
Advanced: What structural modifications improve target selectivity while retaining potency?
Methodological Answer:
- Fluorine scanning : Replace 3-fluorophenyl with 4-fluoro to reduce off-target binding (e.g., hERG channel).
- Bioisosteric replacement : Substitute bromine with chlorine to maintain halogen bonding while improving solubility .
- Ring contraction : Replace dihydropyridine with pyridazine to alter conformational flexibility and binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
